REACTION_SMILES
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[Al+3:21].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:16][CH2:17][CH3:18])[cH:7][c:8]([O:10][CH2:11][C:12]([F:13])([F:14])[F:15])[cH:9]1)=[O:19].[H-:20].[H-:23].[H-:24].[H-:25].[Li+:22].[O:31]=[Mn:32]=[O:33]>>[O:2]=[CH:3][c:4]1[cH:5][c:6]([O:16][CH2:17][CH3:18])[cH:7][c:8]([O:10][CH2:11][C:12]([F:13])([F:14])[F:15])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CCOc1cc(OCC(F)(F)F)cc(C(=O)OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc(OCC(F)(F)F)cc(C(=O)OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Type
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product
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Smiles
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CCOc1cc(C=O)cc(OCC(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |